N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, which are characterized by a five-membered aromatic ring containing three nitrogen atoms. The structure comprises:
- A 4H-1,2,4-triazole core substituted with 4-chlorophenyl (position 4) and 4-methoxyphenyl (position 5).
- A sulfanyl group at position 3 of the triazole ring, linked to an acetamide moiety.
- The acetamide nitrogen is further substituted with a 4-chloro-2-methylphenyl group.
Properties
CAS No. |
476484-54-5 |
|---|---|
Molecular Formula |
C24H20Cl2N4O2S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-15-13-18(26)7-12-21(15)27-22(31)14-33-24-29-28-23(16-3-10-20(32-2)11-4-16)30(24)19-8-5-17(25)6-9-19/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
RQPJDODCKIXUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the aromatic rings, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, dechlorinated products.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds similar to N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies suggest that this compound may enhance the efficacy of existing antifungal agents .
Anti-inflammatory Properties
In vitro studies have demonstrated that triazole derivatives can modulate inflammatory pathways. The presence of the triazole ring in the structure is associated with the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or other autoimmune conditions .
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound could enhance its binding affinity to cancer cell receptors, leading to increased therapeutic efficacy against certain cancer types .
Pesticidal Activity
The compound's structural components suggest potential as a pesticide or herbicide. Triazole-based compounds have been widely studied for their ability to inhibit plant pathogens and pests. The incorporation of a sulfanyl group may further enhance its bioactivity against specific agricultural pests .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole ring followed by the introduction of various substituents to optimize biological activity.
Case Studies
- Antifungal Efficacy : A study published in a peer-reviewed journal demonstrated that a related triazole derivative significantly reduced the growth of Candida species in vitro by targeting ergosterol biosynthesis pathways.
- Anti-inflammatory Mechanisms : Research highlighted in pharmacological reviews discussed how triazole derivatives modulate inflammatory responses in murine models, providing insights into their therapeutic potential for chronic inflammatory diseases.
- Pesticidal Testing : Field trials conducted on crops treated with triazole-based pesticides revealed a marked reduction in pest populations compared to untreated controls, supporting their application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include:
Enzymes: Inhibition of cytochrome P450 enzymes, leading to antifungal activity.
Receptors: Modulation of receptor activity, potentially leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities/differences with analogous derivatives are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects on Bioactivity :
- Chlorophenyl groups enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Methoxy groups improve solubility but may reduce binding affinity in certain receptor targets (e.g., Orco channels) .
Thermal and Spectral Properties :
- Melting points correlate with substituent bulk. For example, compound 17 (238–239°C, phenyl/acetyl groups) has a higher melting point than the target compound (unreported), likely due to stronger π-π stacking .
- NMR data () indicate that substituent changes in regions adjacent to the triazole ring (positions 29–44) significantly alter chemical shifts, reflecting modified electronic environments .
Synthesis Pathways :
- The target compound’s synthesis likely follows ’s method: coupling a triazole-thiol with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- In contrast, OLC-12 () uses pyridinyl-substituted triazoles for enhanced agonist activity .
Antimicrobial Efficacy: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) at para positions on aromatic rings show superior antimicrobial activity (MIC = 8–32 µg/mL against E. coli and S. aureus) compared to electron-donating groups (-OMe, -Et) .
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is C24H20Cl2N4OS, with a molecular weight of 483.42 g/mol. The structure features a triazole ring linked to various aromatic groups, which are crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains:
- In vitro studies have shown that derivatives containing triazole rings can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
- The mechanism often involves the inhibition of cytochrome P450 enzymes, which are essential for sterol biosynthesis in fungi and bacteria .
Anticancer Activity
Recent research has highlighted the potential anticancer effects of triazole derivatives:
- Some studies reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
- The compound's ability to disrupt cellular processes in cancer cells may be attributed to its interference with DNA synthesis and repair mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and proliferation.
- Alteration of Membrane Integrity : By disrupting membrane structures in microorganisms, the compound can lead to increased permeability and eventual cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. Among them, this compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics used against resistant strains .
Study 2: Anticancer Properties
In another research project focused on anticancer activity, this compound was tested against several human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Q & A
Basic: What are the standard synthetic protocols for preparing this triazole-containing acetamide, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions. For example, similar triazole derivatives are synthesized by reacting hydrazine derivatives with carbonyl compounds in ethanol or THF at 60–80°C . The sulfanyl-acetamide moiety is introduced via nucleophilic substitution using mercaptoacetic acid derivatives. Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR analyze substituent integration and electronic environments (e.g., methoxy groups at ~δ 3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles .
- HRMS : Validates molecular weight within ±0.001 Da .
Basic: What key structural features influence this compound’s reactivity and stability?
Methodological Answer:
Critical structural elements include:
- Triazole ring : The 1,2,4-triazole core provides π-π stacking potential and hydrogen-bonding sites, influencing solubility and intermolecular interactions .
- Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic reactivity, while methoxyphenyl groups improve solubility in polar solvents .
- Sulfanyl bridge : The thioether linkage (–S–) is prone to oxidation, requiring inert atmospheres during synthesis .
Stability under varying pH can be assessed via HPLC at 25°C, monitoring degradation products over 24 hours .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in triazole ring formation?
Methodological Answer:
Optimization involves:
- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal parameters .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions like over-cyclization .
- In-situ monitoring : FT-IR tracks intermediate formation (e.g., disappearance of –NH peaks at ~3300 cm⁻¹) .
For example, triazole yields >90% are achieved in THF at 70°C with 5 mol% ZnCl₂ .
Advanced: What mechanistic hypotheses exist for this compound’s biological activity, and how are they validated?
Methodological Answer:
Proposed mechanisms include:
- Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to 5-lipoxygenase-activating protein (FLAP) via triazole–Arg21 interactions .
- Receptor modulation : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinase targets .
- Metabolic stability : Microsomal assays (human liver microsomes, NADPH cofactor) identify oxidative metabolites via LC-MS/MS .
In vivo validation uses murine models to assess pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
Advanced: How are spectral or crystallographic data contradictions resolved during characterization?
Methodological Answer:
Contradictions arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield varying XRD patterns. Solution: Recrystallization in alternative solvents (e.g., acetonitrile/water) .
- Dynamic NMR effects : Rotameric equilibria of the acetamide group cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C to 100°C resolves this .
- Impurity interference : LC-MS with <1 ppm mass accuracy distinguishes isobaric contaminants (e.g., dechlorinated byproducts) .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., M06-2X/6-31G* level) .
- Molecular Dynamics (MD) : Simulates binding to lipid bilayers (100 ns trajectories) to assess membrane permeability .
- QSAR models : Relate substituent Hammett constants (σ) to IC₅₀ values against cancer cell lines .
Advanced: How are regioselectivity challenges addressed during functionalization of the triazole ring?
Methodological Answer:
- Protecting groups : Temporary protection of the sulfanyl moiety with Boc groups prevents unwanted side reactions .
- Catalytic control : Pd(OAc)₂/ligand systems direct C–H arylation to the 5-position of the triazole .
- Kinetic vs. thermodynamic control : Low-temperature conditions (−20°C) favor kinetic products (e.g., 1,4-disubstituted triazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
